molecular formula C15H22O3 B14382343 Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol CAS No. 88158-58-1

Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol

Cat. No.: B14382343
CAS No.: 88158-58-1
M. Wt: 250.33 g/mol
InChI Key: CDZLINRFPQYELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol is an organic compound that features a unique structure combining acetic acid and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol typically involves the reaction of 2,4,6-trimethylphenyl derivatives with acetic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with 2,4,6-trimethylphenyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylphenylacetic acid
  • 2,4,6-Trimethylphenylboronic acid
  • 2,4,6-Trimethylphenylsulfonylaminoacetic acid

Uniqueness

Acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88158-58-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

acetic acid;4-(2,4,6-trimethylphenyl)but-3-en-2-ol

InChI

InChI=1S/C13H18O.C2H4O2/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14;1-2(3)4/h5-8,12,14H,1-4H3;1H3,(H,3,4)

InChI Key

CDZLINRFPQYELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(C)O)C.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.